![molecular formula C21H26ClN5O2 B2495829 7-(4-chlorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione CAS No. 851938-32-4](/img/structure/B2495829.png)
7-(4-chlorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical compound under discussion belongs to a broad category of purine-2,6-dione derivatives, a class known for its versatile pharmacological properties, including potential psychotropic activity. The focus here is on the compound's synthesis, structural characteristics, and a range of chemical and physical properties without delving into its pharmacological applications or side effects.
Synthesis Analysis
Synthesis of this compound and its derivatives involves strategies aimed at modifying the purine-2,6-dione skeleton to enhance its interaction with various biological targets. Such modifications typically include the introduction of hydrophobic substituents at strategic positions or the elongation of linkers between functional groups and the core purine structure to explore their effects on binding affinities and functional activities at receptor sites (Chłoń-Rzepa et al., 2013).
Molecular Structure Analysis
The structural elucidation of this compound involves spectroscopic methods like NMR, MS, and possibly X-ray crystallography to confirm its molecular framework. The configuration of substituents around the purine core significantly impacts its molecular interactions and potential biological activities. These structures are analyzed for conformational details and electronic properties that predict reactivity and interaction patterns (Gobouri, 2020).
Chemical Reactions and Properties
This compound's chemical reactivity encompasses a range of transformations, including nucleophilic substitutions facilitated by the presence of halogen atoms or electrophilic sites within the molecular structure. These reactions are critical for further chemical modifications or for probing the functional groups' roles in biological interactions (Khaliullin & Shabalina, 2020).
Aplicaciones Científicas De Investigación
Receptor Affinity and Pharmacological Potential
A study on a series of 8-aminoalkylamino derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione, closely related to the compound , has shown potential as ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds have been evaluated for their psychotropic activity, specifically their antidepressant and anxiolytic properties. This suggests that modifications of the purine-2,6-dione structure, such as the introduction of arylalkyl/allyl substituents, can lead to the development of new serotonin receptor ligands with promising therapeutic applications in mental health disorders (Chłoń-Rzepa et al., 2013).
Analgesic and Anti-inflammatory Properties
Another research avenue for derivatives of purine-2,6-dione, similar to the compound in focus, involves their analgesic and anti-inflammatory effects. A study on new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with carboxylic, ester, or amide moieties has revealed significant analgesic activity. Some of these compounds outperformed reference drugs like acetylic acid in standard pain models, indicating their potential as new analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Mecanismo De Acción
Target of Action
The primary targets of this compound are yet to be definitively identified. Related compounds have shown activity againstPlasmodium falciparum , the parasite responsible for malaria
Mode of Action
The exact mode of action of this compound is currently unknown. It is hypothesized that it may interact with its targets in a manner similar to other piperidine derivatives, which have been shown to inhibit parasite growth . The compound’s interaction with its targets could lead to changes in the parasite’s metabolic processes, ultimately leading to its death.
Biochemical Pathways
Given the compound’s potential antimalarial activity, it may affect pathways related to the survival and replication of the plasmodium falciparum parasite
Result of Action
The result of the compound’s action is hypothesized to be the inhibition of Plasmodium falciparum growth, potentially leading to the death of the parasite . This could result in the alleviation of malaria symptoms in infected individuals.
Propiedades
IUPAC Name |
7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5O2/c1-14-8-10-26(11-9-14)13-17-23-19-18(20(28)25(3)21(29)24(19)2)27(17)12-15-4-6-16(22)7-5-15/h4-7,14H,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUKFOUGGBGTRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=NC3=C(N2CC4=CC=C(C=C4)Cl)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(4-Chlorophenyl)methyl]-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

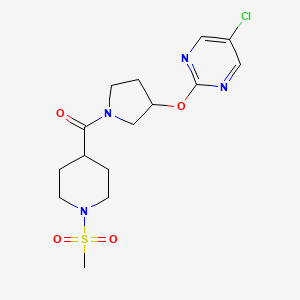
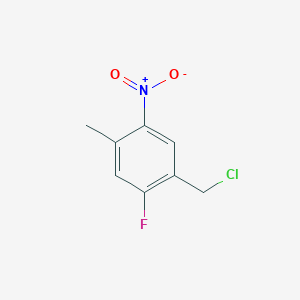
![N-(1-cyano-1-cyclopropylethyl)-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]acetamide](/img/structure/B2495748.png)

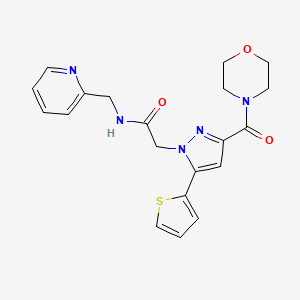
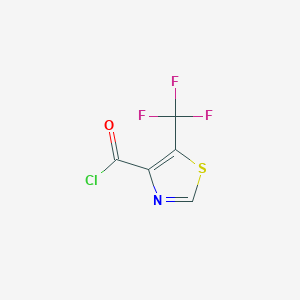
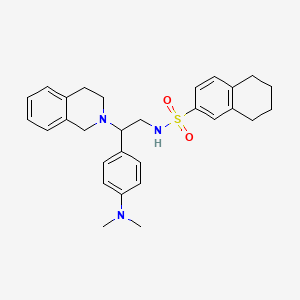
![Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate](/img/structure/B2495759.png)
amino}acetamide](/img/structure/B2495761.png)
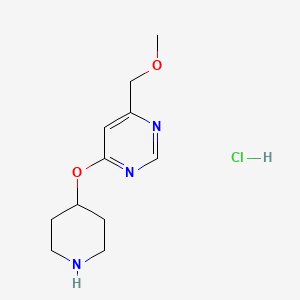
![N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2495764.png)
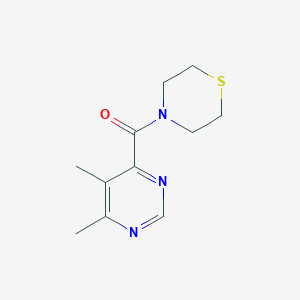
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2495766.png)
![[(2R)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-2-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2495768.png)